molecular formula C10H8N4S B2869433 N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide CAS No. 866020-16-8

N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide

Cat. No.: B2869433
CAS No.: 866020-16-8
M. Wt: 216.26
InChI Key: PYQVDTVMCOHWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide is a chemical compound with the molecular formula C₁₀H₈N₄S and a molecular weight of 216.26 g/mol . This compound features a pyrimidine ring substituted with a thienyl group and a cyanamide functional group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide typically involves the reaction of 4-(2-thienyl)-2-pyrimidinylamine with methyl isocyanide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanamide group can be reduced to form primary amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide involves its interaction with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The thienyl and pyrimidine rings may also contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[4-(2-furyl)-2-pyrimidinyl]cyanamide: Similar structure but with a furan ring instead of a thienyl ring.

    N-methyl-N-[4-(2-pyridyl)-2-pyrimidinyl]cyanamide: Contains a pyridine ring instead of a thienyl ring.

Uniqueness

N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide is unique due to the presence of the thienyl group, which can impart different electronic and steric properties compared to its analogs

Properties

IUPAC Name

methyl-(4-thiophen-2-ylpyrimidin-2-yl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c1-14(7-11)10-12-5-4-8(13-10)9-3-2-6-15-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQVDTVMCOHWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C#N)C1=NC=CC(=N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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